molecular formula C14H14N2O3S2 B2545961 Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate CAS No. 895483-58-6

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate

Cat. No.: B2545961
CAS No.: 895483-58-6
M. Wt: 322.4
InChI Key: XLHLWEMWNRXHQA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate ( 895483-58-6) is a thiazole derivative of significant interest in medicinal chemistry research. Thiazole-4-carboxylate derivatives are recognized as valuable scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The 2-amido substitution on the thiazole core makes this compound a key intermediate for the synthesis of more complex molecules and a candidate for biological evaluation. Research on structurally similar 2-phenylthiazole-4-carboxamide analogs has demonstrated their potential as cytotoxic agents, showing promising activity against a range of human cancer cell lines, including breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) . These compounds are investigated for their ability to induce apoptosis (programmed cell death) in cancer cells, a crucial mechanism for anticancer therapeutics . Furthermore, ethyl 2-aminothiazole-4-carboxylate derivatives, from which this compound is derived, have been synthesized and evaluated for their antimicrobial efficacy, showing activity against multi-drug resistant (MDR) clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans . The compound is intended for research purposes such as structure-activity relationship (SAR) studies, apoptosis mechanism research, and the synthesis of new chemical entities for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(2-phenylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-2-19-13(18)11-8-21-14(15-11)16-12(17)9-20-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHLWEMWNRXHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea. For instance, ethyl 2-bromoacetate can react with thiourea to form ethyl 2-aminothiazole-4-carboxylate.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced by reacting the thiazole derivative with phenylthiol in the presence of a base such as sodium hydride.

    Acylation: The final step involves the acylation of the amino group with phenylthioacetic acid chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs.

    Industry: It can be used in the synthesis of other bioactive molecules and as a chemical intermediate.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring and phenylthio group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound may also interfere with cellular pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of thiazole-4-carboxylate derivatives are highly dependent on substituents at the 2- and 4-positions. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxylate Derivatives

Compound Name Key Substituents Biological Activity (IC₅₀ or Notable Results) Physicochemical Properties References
Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate Phenylthioacetamido Limited direct data (inferred anticancer potential) Moderate lipophilicity due to phenylthio
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) 1,3-Dioxoisoindolinyl IC₅₀ = 0.72 μM (HCT-116 CRC cells) Enhanced polarity from dioxoisoindolinyl
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b) 1,3-Dioxoisoindolinyl + phenylpropionamide IC₅₀ = 1.55 μM (HCT-116 CRC cells) Increased steric bulk reduces potency
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1) Nitrobenzylidene hydrazine Antioxidant/antimicrobial activity (no IC₅₀ reported) Reduced HOMO-LUMO gap (4.5 eV) via –NO₂
Ethyl 5-methyl-2-[2-((1-methyl-1H-imidazol-2-yl)thio)acetamido]thiazole-4-carboxylate (3f) Imidazole-thio No direct activity data Improved metabolic stability from imidazole
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate Trifluoromethyl No activity data provided High lipophilicity (CF₃ group)

Key Findings

Anticancer Potency: Compounds 5a and 5b demonstrate potent anti-CRC activity, with 5a (IC₅₀ = 0.72 μM) outperforming 5b (IC₅₀ = 1.55 μM) due to reduced steric hindrance from the dioxoisoindolinyl group .

Substituent Effects: Electron-Withdrawing Groups (e.g., –NO₂): Compound 1 exhibits a smaller HOMO-LUMO gap (4.5 eV vs. ~5–6 eV in non-conjugated analogs), enhancing charge transfer and reactivity for antioxidant applications . Lipophilic Modifications: The trifluoromethyl group in Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate increases metabolic resistance, a property absent in the phenylthio analog .

Structural Flexibility :

  • Bulky substituents (e.g., 5b ’s phenylpropionamide) reduce potency, highlighting the importance of steric compatibility with biological targets like β-catenin .
  • Imidazole-thio groups (e.g., 3f ) may improve pharmacokinetics but require activity profiling .

Biological Activity

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a thiazole ring, an acetamido group, and a phenylthio moiety. This unique arrangement contributes to its diverse biological activities.

Synthesis : The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Reacting α-haloketones with thiourea.
  • Introduction of the Phenylthio Group : Using phenylthiol in the presence of a base.
  • Acylation : Final acylation with phenylthioacetic acid chloride to yield the target compound.

Antimicrobial and Antifungal Properties

This compound has shown promising antimicrobial and antifungal properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has demonstrated notable anticancer effects in various studies:

  • Mechanism of Action : It interacts with specific enzymes and cellular pathways that are crucial for cancer cell proliferation. The thiazole ring and phenylthio group play essential roles in inhibiting enzymatic activity that leads to cancer cell growth .
  • Case Studies : In one study, derivatives of thiazole compounds were tested against multiple human cancer cell lines, revealing IC50 values indicating potent cytotoxicity. For instance, compounds similar to this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin .

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor. It can affect various biochemical pathways by inhibiting enzymes involved in critical cellular processes. This property is particularly relevant for developing therapeutics targeting metabolic disorders or cancers.

The biological activity of this compound is largely attributed to its ability to bind to specific biological targets:

  • Enzymatic Interactions : The compound's structure allows it to fit into active sites of enzymes, leading to either inhibition or activation depending on the target enzyme.
  • Cellular Pathway Interference : By disrupting normal cellular signaling pathways, it can induce apoptosis in cancer cells or inhibit microbial growth.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against bacteria and fungi
AnticancerCytotoxic effects with IC50 values lower than doxorubicin
Enzyme InhibitionInhibits critical enzymes affecting cell growth

Case Studies

  • Anticancer Screening : A study evaluated several thiazole derivatives against the NCI-60 human cancer cell lines. This compound showed promising results with significant growth inhibition across multiple cancer types.
    • IC50 Values : Various derivatives exhibited IC50 values ranging from 0.08 µM to 38.3 µM against different cell lines, indicating strong potential as anticancer agents .
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound could induce apoptosis through caspase activation pathways in tumor cells .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate?

  • Methodological Answer: Synthesis typically involves condensation of thiazole precursors with phenylthioacetamido derivatives. A common protocol includes reacting mercapto derivatives (e.g., 1-methyl-1H-tetrazole-5-thiol) with potassium carbonate in acetone, followed by stirring at room temperature and purification via recrystallization from ethanol. Monitoring reaction progress with TLC ensures completeness . Optimizing stoichiometry, solvent polarity, and reaction time (e.g., 2 minutes for rapid coupling) is critical to achieving high yields (e.g., 80–90% purity confirmed by elemental analysis) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer: 1H and 13C NMR spectroscopy resolve the thiazole ring protons (δ 6.5–7.8 ppm) and acetamido carbonyl signals (δ 165–170 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+1]+ observed at m/z 343.0642) . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Elemental analysis (C, H, N, S) validates purity, with deviations <0.3% indicating minimal impurities .

Q. What are the stability considerations for this compound under various experimental conditions?

  • Methodological Answer: The compound is stable at room temperature in inert atmospheres but degrades under extreme pH (<3 or >10) or prolonged exposure to UV light. Storage at –20°C in anhydrous DMSO or ethanol is recommended. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition via HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction yield and selectivity for this compound?

  • Methodological Answer: Systematic optimization involves:
  • Solvent screening: Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilic substitution rates.
  • Catalyst use: K2CO3 improves thiolate anion formation, while phase-transfer catalysts (e.g., TBAB) boost interfacial reactivity .
  • Temperature control: Room temperature minimizes side reactions (e.g., ester hydrolysis) observed under reflux .
    Design of Experiments (DoE) models can identify critical factors (e.g., molar ratio, solvent volume) for maximizing yield (>85%) .

Q. How to design experiments to elucidate molecular interactions with biological targets?

  • Methodological Answer:
  • Enzyme inhibition assays: Measure IC50 values against kinases (e.g., EGFR) using fluorescence-based assays. For example, analogs with 4-fluorophenyl substituents show IC50 = 7.50 µM .
  • Computational docking: Use Schrödinger Suite or AutoDock Vina to model binding to ATP pockets. Focus on hydrogen bonding with thiazole N and hydrophobic interactions with phenylthio groups .
  • SPR spectroscopy: Quantify binding kinetics (ka/kd) to immobilized protein targets .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer:
  • Standardize assays: Replicate studies under uniform conditions (e.g., cell line: HEK293, serum-free media, 48-hour incubation).
  • Purity verification: Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted acetamido precursors) can skew bioactivity .
  • Structural analogs: Compare activities of derivatives (e.g., ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate) to isolate substituent effects. Tabulate IC50/MIC values to identify trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer:
  • Analog synthesis: Introduce substituents (e.g., halogens, methyl groups) at the phenylthio or thiazole positions. For example, 4-fluorophenyl analogs enhance anticancer activity by 30% .
  • QSAR modeling: Use MOE or RDKit to correlate logP, polar surface area, and H-bond donors with activity. A QSAR model for thiazole derivatives achieved R² = 0.89 .
  • Crystallography: Solve X-ray structures to identify key interactions (e.g., π-π stacking with pyrimidine-binding domains) .

Q. How to assess the impact of stereochemical configuration on biological activity?

  • Methodological Answer:
  • Chiral resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually. For oxazolidinone-thiazole hybrids, the (4S,5R)-enantiomer showed 10× higher antibacterial activity than its counterpart .
  • NOESY NMR: Determine spatial proximity of substituents to infer configuration.
  • Docking studies: Compare binding poses of enantiomers to targets (e.g., bacterial ribosomes) to explain efficacy differences .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity between in vitro and in vivo studies?

  • Methodological Answer:
  • Bioavailability testing: Measure plasma concentration-time profiles (AUC, Cmax) in rodent models. Poor solubility (logP >3) may limit in vivo efficacy despite strong in vitro MIC values .
  • Metabolite identification: Use LC-MS/MS to detect hepatic metabolites (e.g., ester hydrolysis products) that reduce active compound levels .
  • Formulation optimization: Develop nanoparticle carriers (e.g., PLGA) to enhance permeability and sustained release .

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